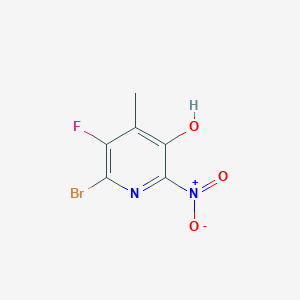
Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic compound with a pyrrole ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized through several methods. One common approach involves the condensation reaction of ethyl pyruvate with aniline derivatives under catalyst-free and solvent-free conditions . This method is advantageous due to its simplicity, high atom economy, and good yields of the product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which can result in the compound’s observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydro-1H-pyrrole-2-carboxylates: These compounds share a similar pyrrole ring structure and exhibit comparable chemical reactivity.
Pyrrolidinone Derivatives: These compounds also contain a pyrrole ring
Propriétés
Numéro CAS |
3988-84-9 |
|---|---|
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
ethyl 5-oxo-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-2-11-7(10)8-5-3-4-6(8)9/h3-4H,2,5H2,1H3 |
Clé InChI |
XDDSJWOMKVJYET-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CC=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)











![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)
![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B11925645.png)
